molecular formula C5H6F3NO B1296632 N-Allyl-2,2,2-trifluoroacetamide CAS No. 383-65-3

N-Allyl-2,2,2-trifluoroacetamide

Cat. No. B1296632
CAS RN: 383-65-3
M. Wt: 153.1 g/mol
InChI Key: UFPBWCBCUAYIIW-UHFFFAOYSA-N
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Patent
US08680062B2

Procedure details

Ethyltrifluoroacetate (14.2 grams, 100 mmol) was added to a solution of allylamine (4.05 grams, 6 ml, 80 mmol) and N,N-diisopropylethyl amine (10.32 grams 7.3 ml, 80 mmol) in methanol (30 ml). The reaction mixture was stirred at room temperature for 15 hours. The solvent was thereafter removed under reduced pressure and the product (see, Compound 1 in Scheme 1 below) was extracted with ethyl acetate.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:9])[C:5]([F:8])([F:7])[F:6])C.[CH2:10]([NH2:13])[CH:11]=[CH2:12].C(N(CC)C(C)C)(C)C>CO>[F:8][C:5]([F:6])([F:7])[C:4]([NH:13][CH2:10][CH:11]=[CH2:12])=[O:9]

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
C(C)OC(C(F)(F)F)=O
Name
Quantity
6 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was thereafter removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the product (see, Compound 1 in Scheme 1 below) was extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
FC(C(=O)NCC=C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.